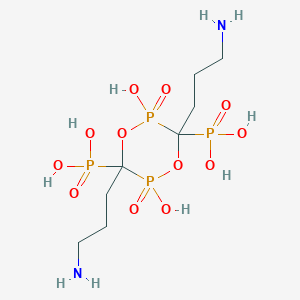
(3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) is a complex organophosphorus compound It features a unique structure with multiple functional groups, including aminopropyl, dihydroxy, and phosphonic acid groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) typically involves multi-step organic synthesis. The process begins with the preparation of the core dioxadiphosphinane structure, followed by the introduction of aminopropyl and phosphonic acid groups. Common reagents used in these steps include phosphorus oxychloride, amines, and alcohols. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as solvent extraction, purification through crystallization, and drying to obtain the final product in a pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the phosphonic acid groups, potentially forming phosphine derivatives.
Substitution: The aminopropyl groups can participate in substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
(3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the development of advanced materials, such as flame retardants and corrosion inhibitors.
作用機序
The mechanism of action of (3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) involves its interaction with molecular targets through its functional groups. The aminopropyl groups can form hydrogen bonds and electrostatic interactions with target molecules, while the phosphonic acid groups can chelate metal ions. These interactions can modulate the activity of enzymes or alter the properties of materials.
類似化合物との比較
- (3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid)
- (3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) derivatives
Uniqueness: The uniqueness of (3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) lies in its multifunctional nature, allowing it to participate in a wide range of chemical reactions and interactions. Its ability to chelate metal ions and form stable complexes makes it particularly valuable in various applications.
特性
分子式 |
C8H22N2O12P4 |
|---|---|
分子量 |
462.16 g/mol |
IUPAC名 |
[3,6-bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxo-6-phosphono-1,4,2λ5,5λ5-dioxadiphosphinan-3-yl]phosphonic acid |
InChI |
InChI=1S/C8H22N2O12P4/c9-5-1-3-7(23(11,12)13)21-26(19,20)8(4-2-6-10,24(14,15)16)22-25(7,17)18/h1-6,9-10H2,(H,17,18)(H,19,20)(H2,11,12,13)(H2,14,15,16) |
InChIキー |
IHJGHFNHGWYWJB-UHFFFAOYSA-N |
正規SMILES |
C(CC1(OP(=O)(C(OP1(=O)O)(CCCN)P(=O)(O)O)O)P(=O)(O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)

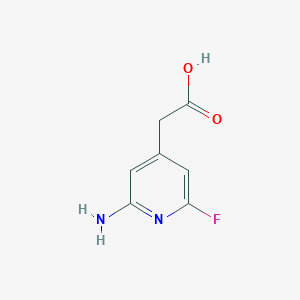

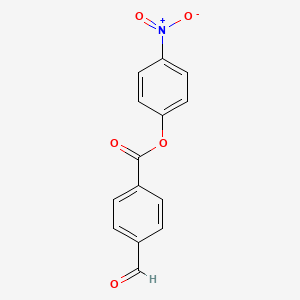
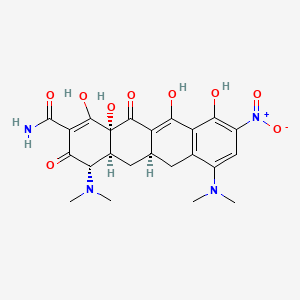
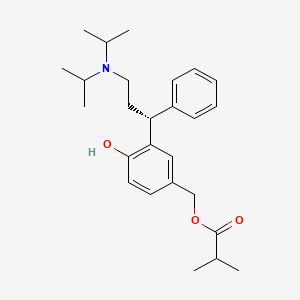

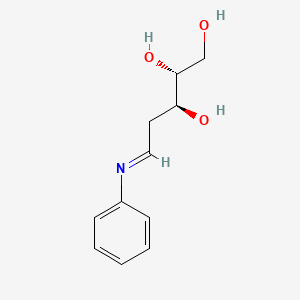
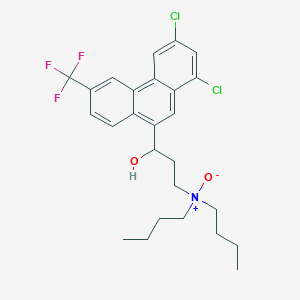
![(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol](/img/structure/B13437478.png)
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
![(R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine](/img/structure/B13437483.png)
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)
